Sodium chloroplatinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

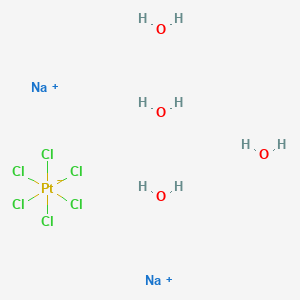

Sodium chloroplatinate, also known as sodium hexachloroplatinate, is an inorganic compound with the formula Na2[PtCl6]. It consists of the sodium cation and the hexachloroplatinate anion . It is often used as an intermediate in the preparation of Pt complexes .

Synthesis Analysis

Sodium hexachloroplatinate is obtained as an intermediate in the preparation of Pt complexes. The process often starts with the dissolution of platinum in aqua regia, giving hexachloroplatinic acid, which is then reacted with sodium chloride and evaporated, leaving the salt behind .Molecular Structure Analysis

The molecular structure of sodium chloroplatinate involves a 1:1 ratio of sodium and chloride ions . The independent parameters under the control of the analysts are: selection of the buffer (its pH and ion strength), applied voltage, temperature and dimensions of the capillary, and additives to the background electrolyte .Chemical Reactions Analysis

Sodium hexachloroplatinate is involved in various chemical reactions. For instance, it can be converted back to platinum metal via conversion to the ammonium salt followed by thermal decomposition . This compound also reacts with a base, such as sodium hydroxide, producing [Pt(OH)6]−2 ion .Physical And Chemical Properties Analysis

Sodium chloroplatinate is an orange crystalline solid with a density of 2.5 g/cm³. It is soluble in water and has a melting point of 110 °C .Scientific Research Applications

Agricultural Applications : Sodium chlorate, a related compound, has been utilized in agriculture as an herbicide and food preservative. It has also been proposed for use against enterobacteria in food animal production (Smith, Oliver, Taylor, & Anderson, 2012).

Water Treatment : Sodium hypochlorite, another related compound, is used for disinfecting drinking water and in hospital wastewater treatment. It's effective in reducing waterborne diseases and controlling pathogenic microorganisms (Clasen & Edmondson, 2006); (Emmanuel et al., 2004).

Toxicological Effects : Sodium chlorate, when used as a herbicide and disinfectant, can generate reactive oxygen species and induce oxidative damage in human erythrocytes, suggesting a potential risk factor in its applications (Ali, Ahmad, & Mahmood, 2016).

Environmental Impact : Research on sodium chlorate and sodium hypochlorite highlights their potential impact on the environment, including aquatic organisms and water quality. These studies underscore the need for careful management of such chemicals in various applications (Yuan et al., 2011).

Medical and Dental Applications : Sodium hypochlorite is widely used in endodontics as a root canal irrigant. Studies have evaluated its effectiveness and interaction with other substances in dental procedures (Zou, Shen, Li, & Haapasalo, 2010).

properties

IUPAC Name |

disodium;hexachloroplatinum(2-);tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.4H2O.Pt/h6*1H;;;4*1H2;/q;;;;;;2*+1;;;;;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLFMUXMQKXOCE-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8Na2O4Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium;hexachloroplatinum(2-);tetrahydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.